![molecular formula C11H15NS B14329354 N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline CAS No. 111515-19-6](/img/structure/B14329354.png)
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline is an organic compound with the molecular formula C10H13NS. This compound is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the prop-1-en-1-yl group is substituted with a methylsulfanyl group. It is a colorless to pale yellow liquid with a characteristic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline typically involves the reaction of N-methylaniline with a suitable alkylating agent. One common method is the alkylation of N-methylaniline with 1-chloroprop-1-ene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. The use of catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3) can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a methyl group attached to the nitrogen.
N-Methyl-N-[1-(methylsulfanyl)vinyl]aniline: A similar compound with a vinyl group instead of a prop-1-en-1-yl group.
N-Methyl-N-[1-(methylsulfanyl)ethyl]aniline: A compound with an ethyl group instead of a prop-1-en-1-yl group.
Uniqueness
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific chemical reactions and exhibit unique biological activities compared to its simpler analogs.
Propriétés
Numéro CAS |
111515-19-6 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
N-methyl-N-(1-methylsulfanylprop-1-enyl)aniline |
InChI |
InChI=1S/C11H15NS/c1-4-11(13-3)12(2)10-8-6-5-7-9-10/h4-9H,1-3H3 |
Clé InChI |
SKNREKCQAFUPQP-UHFFFAOYSA-N |
SMILES canonique |
CC=C(N(C)C1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


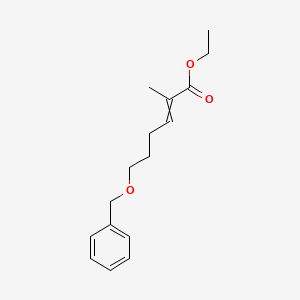
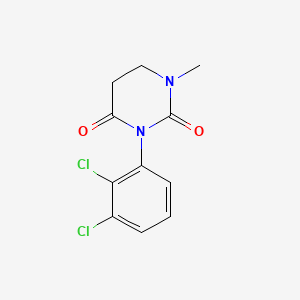
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
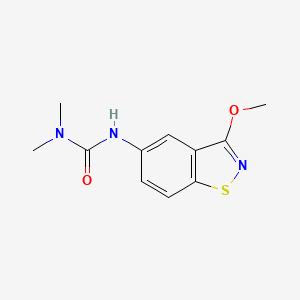
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
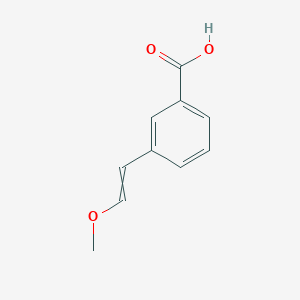
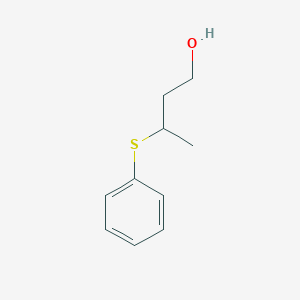
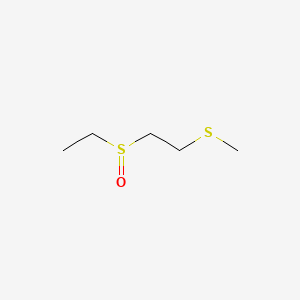
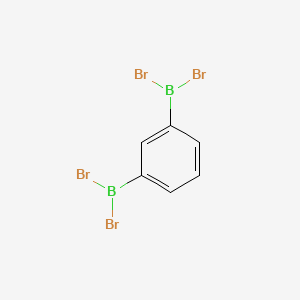
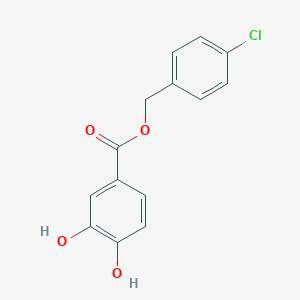
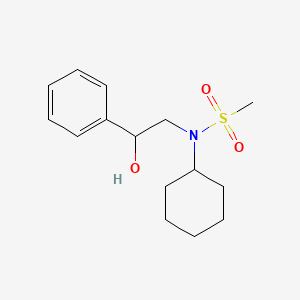
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
